molecular formula C15H8ClN2OD5 B602642 N-Desethyl Etifoxine-d5 CAS No. 1346602-46-7

N-Desethyl Etifoxine-d5

Cat. No. B602642
M. Wt: 277.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl Etifoxine-d5 is a biochemical used for proteomics research . It is the labelled analogue of N-Desethyl Etifoxine, which is a derivative of Etifoxine . The molecular formula of N-Desethyl Etifoxine-d5 is C15H8D5ClN2O and its molecular weight is 277.76 .


Molecular Structure Analysis

The molecular structure of N-Desethyl Etifoxine-d5 is represented by the formula C15H8D5ClN2O . It is a solid powder .


Physical And Chemical Properties Analysis

N-Desethyl Etifoxine-d5 is a solid powder . Its molecular weight is 277.76 and its molecular formula is C15H8D5ClN2O .

Scientific Research Applications

Analytical Method Development

  • HPLC Method for Etifoxine Degradation Products : A study by Djabrouhou & Guermouche (2014) developed a high-performance liquid chromatography (HPLC) method to identify degradation products of Etifoxine under various stress conditions. This method is crucial for understanding the stability and degradation pathways of Etifoxine (Djabrouhou & Guermouche, 2014).

Neuropharmacology and Neurobiology

  • Activation of Peripheral Benzodiazepine Receptor : A 2005 study found that Etifoxine activates the peripheral benzodiazepine receptor, increasing neurosteroid levels in the brain, which may contribute to its anxiolytic effects. This suggests a potential application in understanding GABAergic neurotransmission and neurosteroidogenesis (Verleye et al., 2005).
  • Effects on Steroidogenesis : Liere et al. (2017) investigated the effects of Etifoxine on steroid levels in rat brain and plasma. Their findings provide insights into how Etifoxine modulates steroid concentrations, which could be useful for therapeutic research (Liere et al., 2017).

Therapeutic Applications

  • Potential in Treating Pain and Anxiety : A paper by Choi & Kim (2015) discussed Etifoxine's potential in treating pain and anxiety, highlighting its distinct mechanism compared to benzodiazepines. This provides a basis for exploring Etifoxine in clinical settings for these conditions (Choi & Kim, 2015).

GABAergic Transmission

  • Modulation of GABAergic Synaptic Transmission : Schlichter et al. (2000) found that Etifoxine potentiates GABAA receptor function, providing insights into its role in synaptic transmission and potential therapeutic applications (Schlichter et al., 2000).

Neuroregeneration

  • Promotion of Nerve Regeneration : Dai et al. (2014) showed that Etifoxine enhances neurite outgrowth in vitro and aids peripheral nerve regeneration in vivo, suggesting its potential in neuroregenerative therapies (Dai et al., 2014).

Safety And Hazards

N-Desethyl Etifoxine-d5 is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information for this compound was not found in the search results.

Future Directions

While specific future directions for N-Desethyl Etifoxine-d5 were not found, there is ongoing research into the use of Etifoxine and its derivatives for the treatment of anxiety and depressive disorders . This suggests that N-Desethyl Etifoxine-d5 may also have potential therapeutic applications in these areas.

Relevant Papers One relevant paper is “An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action” which discusses the anxiolytic and neuroprotective properties of Etifoxine . Another paper titled “The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders—a double-blind, randomized, placebo-controlled proof-of-concept study” discusses the potential use of Etifoxine in the treatment of depressive disorders .

properties

IUPAC Name

6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDPKVMKMOURZ-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyl Etifoxine-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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